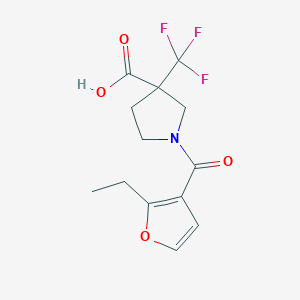
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as EF-TFMK, is a synthetic compound that has been widely studied in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes, including blood coagulation, inflammation, and apoptosis.
Mécanisme D'action
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid exerts its inhibitory effect on serine proteases by binding to the active site of the enzyme, which prevents the substrate from binding and undergoing hydrolysis. The trifluoromethyl group of 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid interacts with the catalytic triad of the enzyme, which consists of serine, histidine, and aspartic acid residues, thereby disrupting the hydrolysis reaction.
Biochemical and Physiological Effects:
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It inhibits the production of pro-inflammatory cytokines and chemokines, as well as the activation of inflammatory cells such as macrophages and neutrophils. 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid also has anti-tumor effects, as it inhibits the proliferation and migration of cancer cells, and induces apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a potent and selective inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic compound and may not fully mimic the physiological effects of endogenous serine protease inhibitors. Additionally, the use of 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in lab experiments requires careful consideration of the concentration and duration of exposure, as well as potential off-target effects.
Orientations Futures
There are several future directions for research on 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One area of interest is the development of 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives with improved pharmacokinetic properties and selectivity for specific serine proteases. Another direction is the investigation of the potential therapeutic applications of 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in various diseases, including cancer, inflammation, and thrombosis. Additionally, the role of 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in regulating other physiological processes, such as immune function and metabolism, warrants further investigation.
Méthodes De Synthèse
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-ethyl-3-furancarboxylic acid with trifluoromethylpyrrolidine, followed by the addition of a carbonyl group to the furan ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin, which are implicated in various diseases such as cancer, inflammation, and thrombosis. 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has also been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties in preclinical studies.
Propriétés
IUPAC Name |
1-(2-ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-2-9-8(3-6-21-9)10(18)17-5-4-12(7-17,11(19)20)13(14,15)16/h3,6H,2,4-5,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBBJFSGLGYXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)N2CCC(C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

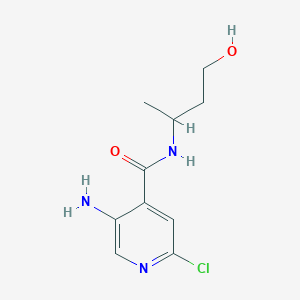
![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)
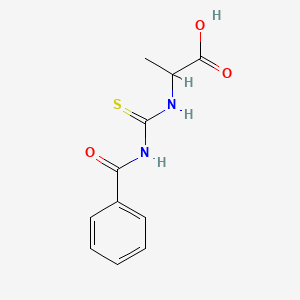
![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)
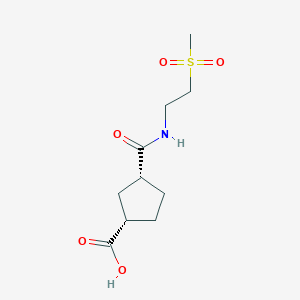
![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
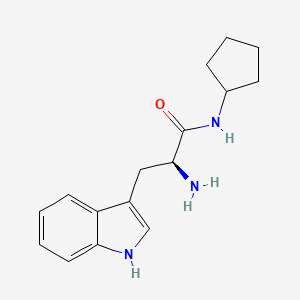
![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
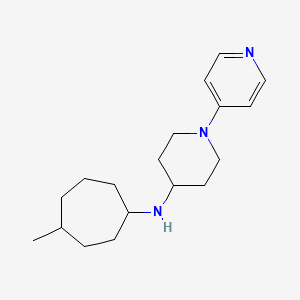
![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)